4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline
Overview
Description
4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline is a compound that features a naphthoimidazole core linked to an aniline group This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline typically involves the cyclization of 2,3-naphthalenediamine with p-aminobenzoic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA). The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours . The resulting product is then purified through recrystallization from ethanol or other suitable solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and π-π stacking interactions with aromatic residues in the active sites of enzymes . The compound’s biological activity is also influenced by its ability to disrupt cellular processes, leading to antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar imidazole core and exhibit a wide range of biological activities, including antiviral, antitumor, and antimicrobial properties.
Naphthoquinone derivatives: These compounds are known for their redox properties and are used in various industrial applications.
Uniqueness
4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline is unique due to its combined naphthoimidazole and aniline structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to simpler imidazole or aniline derivatives .
Properties
IUPAC Name |
4-(1H-benzo[f]benzimidazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-14-7-5-11(6-8-14)17-19-15-9-12-3-1-2-4-13(12)10-16(15)20-17/h1-10H,18H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVOFOVTEJCBMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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